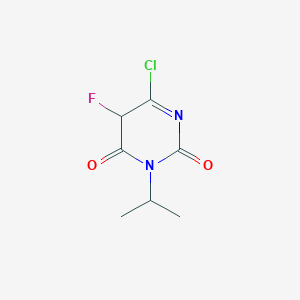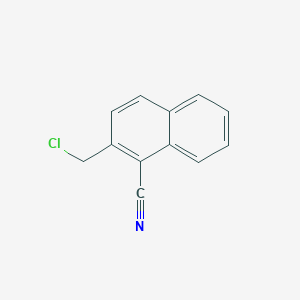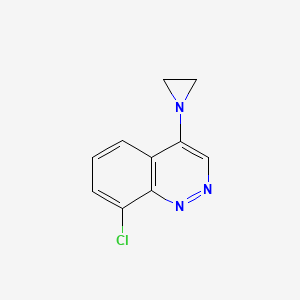
1-Ethyl-8-fluoro-2-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-8-fluoro-2-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methyl groups in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-8-fluoro-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a substituted aniline or a similar aromatic compound.
Cyclization: The aromatic compound undergoes cyclization to form the quinoline ring. This step may involve reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Fluorination: Introduction of the fluorine atom can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-8-fluoro-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-8-fluoro-2-methylquinolin-4(1H)-one depends on its interaction with biological targets. It may involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways: Modulating signaling pathways, inhibiting enzyme activity, or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-2-methylquinolin-4(1H)-one: Lacks the fluorine atom.
8-Fluoro-2-methylquinolin-4(1H)-one: Lacks the ethyl group.
1-Ethyl-8-fluoroquinolin-4(1H)-one: Lacks the methyl group.
Uniqueness
1-Ethyl-8-fluoro-2-methylquinolin-4(1H)-one is unique due to the presence of both ethyl and methyl groups along with fluorine, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H12FNO |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
1-ethyl-8-fluoro-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-3-14-8(2)7-11(15)9-5-4-6-10(13)12(9)14/h4-7H,3H2,1-2H3 |
Clé InChI |
PIVVVCZZBCLALN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=O)C2=C1C(=CC=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)







![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)

